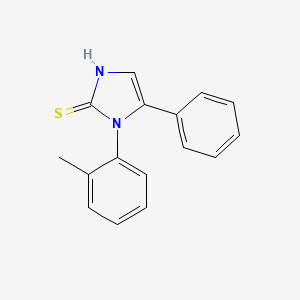

1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-7-5-6-10-14(12)18-15(11-17-16(18)19)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNCLJVXCKACEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate.

Cellular Effects

The effects of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Wnt and Notch signaling pathways, which are critical for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active site of certain enzymes, inhibiting their activity and thereby altering the metabolic pathways they control. This compound can also modulate transcription factors, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For instance, it can influence the mevalonate pathway, which is crucial for the biosynthesis of isoprenoid precursors. These interactions can lead to changes in the levels of various metabolites, thereby affecting cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution.

Biological Activity

1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, a sulfur-containing heterocyclic compound, belongs to the imidazole family. Its unique structure, featuring a dihydroimidazole core with phenyl substituents and a thione functional group, contributes to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : C16H14N2S

- Molecular Weight : 284.37 g/mol

- Structure : The compound exhibits tautomerism due to the thione group (C=S), allowing it to exist in both thione and thiol forms, which influences its reactivity and interactions with biological targets .

Anticancer Properties

Research indicates that derivatives of imidazole-thiones, including 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, possess significant anticancer properties. These compounds disrupt microtubule formation, similar to established chemotherapeutic agents like combretastatin A-4. The antiproliferative effects are attributed to their ability to interfere with cellular pathways associated with cancer proliferation .

Case Study:

In a study evaluating various imidazole derivatives for their anticancer activity, compounds similar to 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione were tested against several cancer cell lines. The MTT assay revealed that certain derivatives exhibited IC50 values significantly lower than doxorubicin, suggesting enhanced potency against breast cancer cell lines such as MCF-7 .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 5b | MCF-7 | 10 | 1.5x doxorubicin |

| 5h | MCF-7 | 8 | 3x doxorubicin |

Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial and antifungal activities. Similar imidazole-thiones have been shown to inhibit the growth of various pathogens by disrupting their cellular functions .

Research Findings:

A comparative study highlighted that modifications in the phenyl rings of imidazole-thiones could enhance their antimicrobial efficacy. For instance, substituents like chlorine or nitro groups improved solubility and reactivity against specific bacterial strains .

Structural Variations and Their Impact

The biological activity of imidazole-thiones can be significantly influenced by structural variations. The following table summarizes notable derivatives and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-chlorophenyl)-5-phenyldihydroimidazole-2-thione | Chlorine substitution on phenyl ring | Enhanced activity due to electronic effects |

| 1-(3-methylphenyl)-5-phenyldihydroimidazole-2-thione | Methyl group at different position | Variation in biological activity profiles |

| 1-(2-nitrophenyl)-5-phenyldihydroimidazole-2-thione | Nitro substitution leading to increased polarity | Potential for enhanced solubility and reactivity |

These variations illustrate the importance of substituent positioning in drug design and development.

The mechanisms by which 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its biological effects include:

- DNA Intercalation : Compounds with similar structures have shown the ability to intercalate into DNA strands, leading to damage and inhibition of topoisomerase II enzymes .

- Microtubule Disruption : The compound's ability to disrupt microtubule formation is critical for its antiproliferative effects in cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. Studies have shown that similar thione compounds can inhibit bacterial growth against pathogens such as Escherichia coli and Staphylococcus aureus . The specific application of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione in this area remains under investigation but shows promise based on related compounds.

- Anti-inflammatory Properties : Imidazole derivatives are frequently studied for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . The potential of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione as an anti-inflammatory agent could be significant, warranting further research into its efficacy and mechanisms.

- Cancer Research : There is ongoing research into the use of imidazole derivatives in cancer therapy. Compounds with thione groups have been noted for their ability to induce apoptosis in cancer cells . Investigating the specific effects of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione on various cancer cell lines could reveal new therapeutic avenues.

Biochemical Applications

- Enzyme Inhibition : The compound's structure suggests it may interact with various enzymes, potentially acting as an inhibitor. Enzyme inhibitors are crucial in drug design as they can modulate biochemical pathways implicated in diseases . Future studies could focus on identifying specific enzymes targeted by this compound.

- Drug Development : Due to its diverse biological activities, 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione may serve as a lead compound for developing new pharmaceuticals. Its synthesis and modification could lead to derivatives with enhanced potency or selectivity for therapeutic targets .

Materials Science Applications

- Synthesis of Novel Materials : The unique properties of imidazole-based compounds allow them to be used in synthesizing advanced materials, including polymers and nanomaterials. Their ability to form coordination complexes can be harnessed for developing materials with specific electronic or optical properties .

Case Studies

Comparison with Similar Compounds

2,3-Dihydro-4-methyl-1-(4-methylphenylamino)-5-phenyl-1H-imidazole-2-thione (Compound 8cc)

- Structure: Differs in the substituent at N1 (4-methylphenylamino vs. 2-methylphenyl) and includes an additional methyl group at C3.

- Synthesis : Synthesized via Method B (sodium metabisulfite in DMF at 120°C under nitrogen), yielding 89% .

- Physical Properties : Melting point (192–194°C), IR (3259 cm⁻¹ for N-H stretch), and UV (290 nm) data indicate strong hydrogen bonding and conjugation .

1-Benzyl-5-phenyl-1H-imidazole-2-thiol

- Structure : Features a benzyl group at N1 instead of 2-methylphenyl.

- Nomenclature: Also identified as 1,3-dihydro-5-phenyl-1-(phenylmethyl)-2H-imidazole-2-thione (CAS RN: 53704-78-2) .

- Impact of Substituent : The benzyl group increases steric bulk and lipophilicity compared to the 2-methylphenyl group, which may alter pharmacokinetic properties.

1-(3-Fluorophenyl)imidazoline-2-thione

- Structure : Substitutes N1 with a 3-fluorophenyl group.

5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol

- Structure : Contains strong electron-withdrawing groups (nitro and trifluoromethoxy) at C5 and N1.

- Implications : These groups may enhance metabolic stability but reduce solubility compared to the target compound’s phenyl and methylphenyl groups .

Physicochemical Properties

Melting Points and Solubility

- Target Compound : Expected to exhibit moderate melting points (~180–200°C) due to planar phenyl rings and sulfur-based intermolecular interactions.

- Compound 8cc: Higher melting point (192–194°C) attributed to hydrogen bonding from the 4-methylphenylamino group .

- 1-(3-Fluorophenyl)imidazoline-2-thione : Likely lower solubility in polar solvents due to the hydrophobic fluorine substituent .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione typically follows a two-step approach:

Step 1: Preparation of 2-Arylhydrazinecarbothioamide Intermediates

Aromatic aldehydes, such as 2-methylbenzaldehyde (o-tolualdehyde), are condensed with thiosemicarbazide in absolute ethanol under acidic conditions (a few drops of glacial acetic acid) and refluxed for several hours (around 4 hours). This condensation yields the corresponding 2-arylhydrazinecarbothioamide intermediates with high yield. The reaction is typically followed by cooling and filtration of the solid product, which is then purified by recrystallization from ethanol.

Step 2: Cyclization to Imidazole-2-thione

The prepared thiosemicarbazone intermediate is reacted with a substituted phenacyl bromide—in this case, phenacyl bromide bearing a phenyl substituent—to form the imidazole-2-thione ring. The reaction is carried out in absolute ethanol with freshly fused sodium acetate as a base, under reflux for about 6 hours. After concentration and cooling, the solid imidazole-2-thione product precipitates and is purified by recrystallization.

This general method is well documented for synthesizing various substituted imidazole-2-thiones, including 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Methylbenzaldehyde (0.01 mol), thiosemicarbazide (0.01 mol), absolute ethanol (50 mL), glacial acetic acid (few drops), reflux 4 h | Condensation of aldehyde with thiosemicarbazide to form 2-(2-methylphenyl)hydrazinecarbothioamide | Formation of thiosemicarbazone intermediate (solid) |

| 2 | Thiosemicarbazone (0.01 mol), phenacyl bromide (0.01 mol), absolute ethanol (30 mL), freshly fused sodium acetate (0.03 mol), reflux 6 h | Cyclization via nucleophilic substitution and ring closure to imidazole-2-thione | Formation of 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione |

The key to successful synthesis lies in the purity of starting materials, precise control of reflux times, and proper neutralization with sodium acetate to facilitate cyclization.

Reaction Mechanism Insights

- The initial condensation forms a thiosemicarbazone intermediate through nucleophilic attack of the thiosemicarbazide amino group on the aldehyde carbonyl carbon, followed by dehydration.

- The cyclization involves the nucleophilic attack of the thiosemicarbazone sulfur on the electrophilic carbon of phenacyl bromide, facilitated by sodium acetate, leading to ring closure and formation of the imidazole-2-thione core.

- The presence of the methyl substituent at the ortho position (2-methylphenyl) influences the steric and electronic environment, potentially affecting yields and reaction rates.

Characterization and Purity

The synthesized compound is typically characterized by:

- Infrared Spectroscopy (IR): Identification of NH and C=S stretching vibrations.

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the imidazole ring formation and substitution pattern.

- Elemental Analysis: Confirms the molecular formula C16H14N2S.

- Melting Point Determination: Used to assess purity.

- Purity: Commercially available samples report purity around 95%.

Comparative Notes on Synthetic Variations

- Alternative aromatic aldehydes and phenacyl bromides can be used to synthesize analogues with different substituents, affecting biological activity.

- Some protocols use sodium acetate as a catalyst/base, but other bases or solvents may be employed depending on the desired yield and purity.

- Reflux times can vary slightly (4–6 hours) depending on scale and solvent system.

Summary Table of Preparation Methods

Research Findings and Applications

While the primary focus here is on preparation, it is noteworthy that such imidazole-2-thione derivatives have been studied for biological activities including anticancer properties. Structural variations, such as methyl substitution on the phenyl ring, influence biological efficacy. The preparation methods described ensure the synthesis of high-purity compounds suitable for further pharmacological evaluation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted benzaldehydes, thiourea derivatives, and appropriate catalysts (e.g., acetic acid or POCl₃). For example, analogous imidazole-thiones are synthesized by reacting aryl amines with carbonyl precursors under reflux conditions in polar aprotic solvents like DMF . Purity is confirmed using a combination of analytical techniques:

- Melting Point Analysis : To assess crystallinity and phase purity.

- Spectroscopy : FTIR (to confirm S-H or C=S stretching at ~1250–1100 cm⁻¹) and NMR (¹H/¹³C for substituent integration and chemical environment analysis) .

- Elemental Analysis : Cross-validation of experimental vs. calculated C, H, N, and S content to detect impurities .

Q. What functional groups in 1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione are critical for its reactivity in further derivatization?

- Methodological Answer : The thione (-C=S) group is highly reactive, enabling alkylation, oxidation, or coordination with metal ions. The aromatic substituents (2-methylphenyl and phenyl) influence regioselectivity in electrophilic substitution reactions. For instance, thione sulfur can undergo nucleophilic attack to form sulfides or coordinate with transition metals (e.g., Cu²⁺) for catalytic applications . Substituent effects on reactivity can be probed via Hammett plots or DFT calculations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict the biological activity of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and energy barriers to identify optimal solvents/catalysts .

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes or receptors) by simulating interactions between the thione group and active-site residues .

- ADMET Prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How can contradictions in spectroscopic or elemental analysis data during synthesis be resolved?

- Methodological Answer : Discrepancies often arise from incomplete purification or solvent residues. Strategies include:

- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography to resolve ambiguous signals (e.g., overlapping aromatic protons) .

- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products affecting elemental analysis .

- Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the thione group .

Q. What advanced structural characterization techniques elucidate intermolecular interactions in crystalline forms of this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolves bond lengths, angles, and packing motifs (e.g., π-π stacking between phenyl rings) .

- Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., S···H or C-H···π contacts) contributing to lattice stability .

- Solid-State NMR : Differentiates polymorphs by analyzing chemical shift anisotropy and dipolar couplings .

Q. How do substituent modifications (e.g., electron-withdrawing/donating groups) affect the compound’s electronic properties and bioactivity?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry measures redox potentials influenced by substituents (e.g., electron-withdrawing groups stabilize the thione anion) .

- SAR Studies : Synthesize derivatives with halogen, methoxy, or nitro groups and compare antibacterial IC₅₀ values via microdilution assays .

- Frontier Molecular Orbital (FMO) Analysis : Computes HOMO-LUMO gaps to correlate electronic structure with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.